4-(2-Bromobenzyl)piperidin-4-ol
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Overview
Description
4-(2-Bromobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromobenzyl group at the 4-position of the piperidine ring and a hydroxyl group at the same position makes this compound unique. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobenzyl)piperidin-4-ol typically involves the reaction of piperidine with 2-bromobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(2-Bromobenzyl)piperidin-4-one.
Reduction: Formation of 4-(2-Hydroxybenzyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromobenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of diseases such as HIV, cancer, and neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its antiviral activity, it may act as an antagonist to certain receptors or enzymes involved in viral replication. The presence of the bromobenzyl group and the hydroxyl group allows it to form strong interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzyl)piperidin-4-ol
- 4-(2-Chlorobenzyl)piperidin-4-ol
- 4-(2-Fluorobenzyl)piperidin-4-ol
Uniqueness
4-(2-Bromobenzyl)piperidin-4-ol is unique due to the presence of the bromine atom at the 2-position of the benzyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-[(2-bromophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI Key |
SPEZCFYMAAOEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2Br)O |
Origin of Product |
United States |
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